molecular formula C14H22N2O2 B13904069 (2S)-2-amino-N-[(2-methoxyphenyl)methyl]-3,3-dimethylbutanamide

(2S)-2-amino-N-[(2-methoxyphenyl)methyl]-3,3-dimethylbutanamide

Cat. No.: B13904069
M. Wt: 250.34 g/mol
InChI Key: FILIJJYOUMCHQC-GFCCVEGCSA-N
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Description

(2S)-2-amino-N-[(2-methoxyphenyl)methyl]-3,3-dimethylbutanamide is an organic compound with a complex structure that includes an amino group, a methoxyphenyl group, and a dimethylbutanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-N-[(2-methoxyphenyl)methyl]-3,3-dimethylbutanamide typically involves several stepsThe final step involves the deprotection of the amino group to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-N-[(2-methoxyphenyl)methyl]-3,3-dimethylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phenol derivatives, secondary amines, and substituted amides .

Scientific Research Applications

(2S)-2-amino-N-[(2-methoxyphenyl)methyl]-3,3-dimethylbutanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-amino-N-[(2-methoxyphenyl)methyl]-3,3-dimethylbutanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methoxy group in (2S)-2-amino-N-[(2-methoxyphenyl)methyl]-3,3-dimethylbutanamide imparts unique chemical properties, such as increased hydrophobicity and potential for hydrogen bonding. These properties can influence its reactivity and biological activity, making it distinct from its analogs .

Properties

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

(2S)-2-amino-N-[(2-methoxyphenyl)methyl]-3,3-dimethylbutanamide

InChI

InChI=1S/C14H22N2O2/c1-14(2,3)12(15)13(17)16-9-10-7-5-6-8-11(10)18-4/h5-8,12H,9,15H2,1-4H3,(H,16,17)/t12-/m1/s1

InChI Key

FILIJJYOUMCHQC-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)NCC1=CC=CC=C1OC)N

Canonical SMILES

CC(C)(C)C(C(=O)NCC1=CC=CC=C1OC)N

Origin of Product

United States

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